Hydrocodone bitartrate is an opioid analgesic and occurs as fine, white crystals or as a crystalline . It is a semi-synthetic opioid synthesized from codeine .
Traditionally, hydrocodone has been synthesized in a two-step sequence from codeine: hydrogenation followed by an Oppenauer oxidation. The process can be cumbersome and low yielding. More recently hydrocodone has also been prepared from thebaine in a two-step sequence which includes a selective hydrogenation followed by hydrolysis of the resulting enol ether .
The molecular formula of Hydrocodone bitartrate is C22H27NO9 . The IUPAC name is (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one; (2R,3R)-2,3-dihydroxybutanedioic acid .
Hydrocodone bitartrate is a semi-synthetic opioid medication that is classified as a Schedule II drug. This medication is approved by the U.S. Food and Drug Administration (FDA) for pain management . Hydrocodone is primarily used to treat severe chronic pain that requires opioid analgesia and is not effectively treated by non-opioid alternatives .
Hydrocodone Bitartrate is the bitartrate salt form of hydrocodone, a semi-synthetic hydrogenated codeine derivative and opioid agonist with analgesic and antitussive effects . Its chemical formula is C18H21NO3•C4H6O6•2½H2O, and the molecular weight is 494.50 .
Hydrocodone bitartrate hydrate is typically synthesized through a multi-step process starting from thebaine, a naturally occurring opioid alkaloid found in the opium poppy. [] One crucial step involves the selective reduction of thebaine's double bond to form 8,14-dihydrothebaine, a precursor to hydrocodone. [] This selective reduction is achieved through transfer hydrogenation using diimide, generated in situ by oxidizing hydrazine hydrate with oxygen. [] Subsequent hydrolysis of 8,14-dihydrothebaine yields hydrocodone, which is then converted to its bitartrate salt hydrate form for enhanced stability and solubility.
Hydrocodone bitartrate hydrate possesses a complex molecular structure characteristic of opioids. Its chemical name is 4,5α-epoxy-3-methoxy-17-methylmorphinan-6-one tartrate (1:1) hydrate (2:5). [] The molecule consists of a morphinan ring system, with a hydrocodone molecule linked to a bitartrate molecule (tartaric acid) through an ionic bond. [] Additionally, water molecules are present in the crystal lattice, forming the hydrate.
Hydrocodone bitartrate hydrate primarily exerts its analgesic effects by binding to and activating μ-opioid receptors in the central nervous system. [] This binding triggers a cascade of intracellular signaling events, ultimately leading to the inhibition of pain signal transmission. [, , ] Hydrocodone's interaction with μ-opioid receptors reduces the release of neurotransmitters involved in pain perception, such as substance P and glutamate. [, , ]
Hydrocodone bitartrate hydrate is a white, crystalline powder with a bitter taste. [] It is readily soluble in water, slightly soluble in alcohol, and practically insoluble in ether and chloroform. [] The melting point of hydrocodone bitartrate hydrate is approximately 153-158 °C. [] Its specific rotation is -21° to -24°. [] These properties influence its formulation and administration in research settings.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: